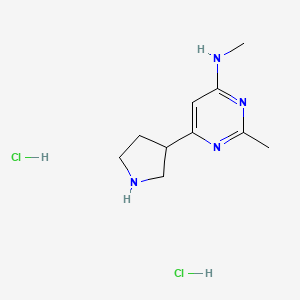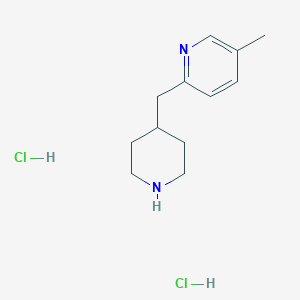
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride
Vue d'ensemble
Description
“5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 944390-71-0 . It has a molecular weight of 265.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound “5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 265.18 .Applications De Recherche Scientifique
Synthesis and Catalysis
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride is a compound that might be utilized in the synthesis of complex molecular structures due to its structural features. For example, pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries for their broad synthetic applications and bioavailability, could potentially benefit from the structural characteristics of such compounds. The development of these scaffolds often involves hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's potential role in facilitating complex synthesis processes through catalytic applications (Parmar, Vala, & Patel, 2023).
Drug Metabolism Studies
Compounds like 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride could be explored in drug metabolism studies, specifically in evaluating cytochrome P450 enzyme selectivity and inhibition. Understanding the interaction between such compounds and various CYP isoforms is critical for predicting potential drug-drug interactions when multiple medications are administered together. This aspect is particularly relevant given the broad substrate specificity of CYP enzymes (Khojasteh et al., 2011).
Development of Antithrombotic Drugs
The compound's structural motifs could be relevant in the synthesis of antithrombotic drugs such as clopidogrel, where specific stereochemistry is crucial for pharmaceutical activity. The synthesis routes for such drugs can be complex, and compounds with similar structures to 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride could serve as intermediates or models in developing new synthetic methodologies (Saeed et al., 2017).
Ligand Design for Receptor Studies
In receptor studies, particularly those involving nicotinic acetylcholine receptors (nAChRs), compounds like 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride could be investigated for their potential as ligands. Their interaction with receptor subtypes could provide insights into receptor function, agonist/antagonist behavior, and the development of drugs targeting specific receptor subtypes for cognitive enhancement or other therapeutic applications (Buccafusco, Beach, & Terry, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-2-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-2-3-12(14-9-10)8-11-4-6-13-7-5-11;;/h2-3,9,11,13H,4-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWANAVQGADQPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)
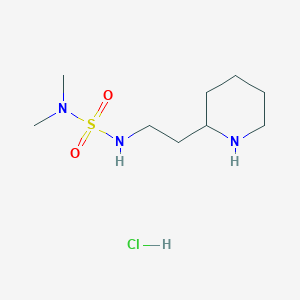
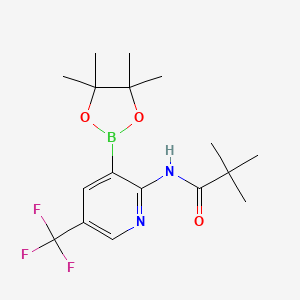
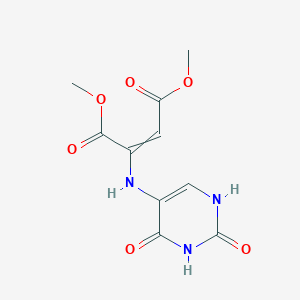
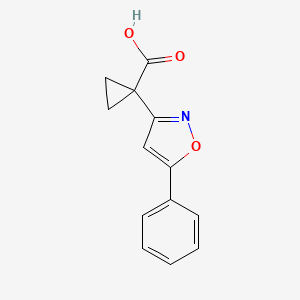
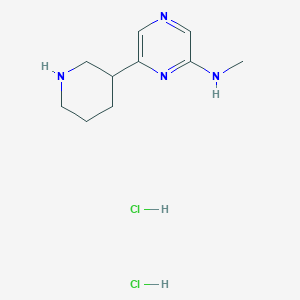
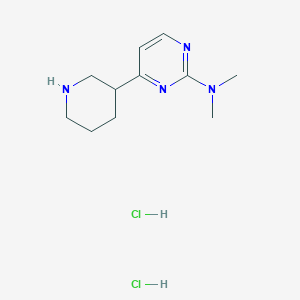
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
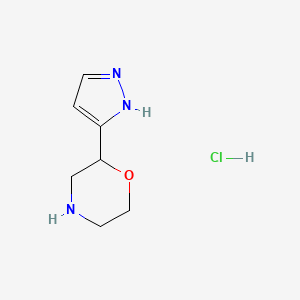
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)
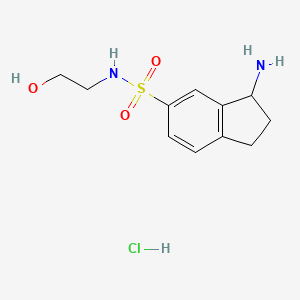
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
